Cas no 1172797-65-7 (5-cyclopropyl-1-methyl-1H-pyrazole)

5-cyclopropyl-1-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 5-cyclopropyl-1-methyl-1H-pyrazole
- F84290
- AKOS005167924
- 1172797-65-7
- EN300-231547
- STK352077
- Z1198221219
- MFCD09701714
- 5-cyclopropyl-1-methylpyrazole
- 5-cyclopropyl-1-methyl-pyrazole
- SCHEMBL12802841
- XH0687
- XWB79765
- 847-761-2
-
- MDL: MFCD09701714
- インチ: InChI=1S/C7H10N2/c1-9-7(4-5-8-9)6-2-3-6/h4-6H,2-3H2,1H3
- InChIKey: STJGYRNNFVLOBF-UHFFFAOYSA-N
- ほほえんだ: CN1C(=CC=N1)C2CC2
計算された属性
- せいみつぶんしりょう: 122.084398327g/mol
- どういたいしつりょう: 122.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 17.8Ų
5-cyclopropyl-1-methyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1256542-1g |
5-cyclopropyl-1-methyl-pyrazole |
1172797-65-7 | 97% | 1g |
$205 | 2024-06-06 | |
abcr | AB501097-1 g |
5-Cyclopropyl-1-methyl-1H-pyrazole, 95%; . |
1172797-65-7 | 95% | 1g |
€330.70 | 2023-04-18 | |
abcr | AB501097-5 g |
5-Cyclopropyl-1-methyl-1H-pyrazole, 95%; . |
1172797-65-7 | 95% | 5g |
€993.80 | 2023-04-18 | |
Enamine | EN300-231547-10.0g |
5-cyclopropyl-1-methyl-1H-pyrazole |
1172797-65-7 | 95% | 10.0g |
$1273.0 | 2024-06-20 | |
abcr | AB501097-100 mg |
5-Cyclopropyl-1-methyl-1H-pyrazole |
1172797-65-7 | 100MG |
€231.60 | 2022-03-24 | ||
abcr | AB501097-250 mg |
5-Cyclopropyl-1-methyl-1H-pyrazole, 95%; . |
1172797-65-7 | 95% | 250MG |
€163.80 | 2023-04-18 | |
abcr | AB501097-500 mg |
5-Cyclopropyl-1-methyl-1H-pyrazole |
1172797-65-7 | 500MG |
€409.30 | 2022-03-24 | ||
Enamine | EN300-231547-0.25g |
5-cyclopropyl-1-methyl-1H-pyrazole |
1172797-65-7 | 95% | 0.25g |
$96.0 | 2024-06-20 | |
Enamine | EN300-231547-1g |
5-cyclopropyl-1-methyl-1H-pyrazole |
1172797-65-7 | 95% | 1g |
$544.0 | 2023-09-15 | |
Enamine | EN300-231547-5g |
5-cyclopropyl-1-methyl-1H-pyrazole |
1172797-65-7 | 95% | 5g |
$1205.0 | 2023-09-15 |
5-cyclopropyl-1-methyl-1H-pyrazole 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
5-cyclopropyl-1-methyl-1H-pyrazoleに関する追加情報
5-Cyclopropyl-1-methyl-1H-pyrazole (CAS No. 1172797-65-7): A Comprehensive Overview
5-Cyclopropyl-1-methyl-1H-pyrazole (CAS No. 1172797-65-7) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound, characterized by its cyclopropyl and methyl substituents on the pyrazole ring, exhibits a range of biological activities that make it a valuable candidate for further research and development.
The chemical structure of 5-cyclopropyl-1-methyl-1H-pyrazole is defined by its molecular formula, C8H12N2, and a molecular weight of 136.19 g/mol. The cyclopropyl group, known for its strained three-membered ring, imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The methyl group, on the other hand, adds further stability and modulates the compound's solubility and lipophilicity.
In the realm of pharmaceutical research, 5-cyclopropyl-1-methyl-1H-pyrazole has shown promising results as a lead compound for the development of new drugs. Recent studies have demonstrated its potential as an inhibitor of various enzymes and receptors, making it a valuable scaffold for drug discovery. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of 5-cyclopropyl-1-methyl-1H-pyrazole exhibited potent inhibitory activity against protein kinases, which are key targets in cancer therapy.
Beyond its pharmaceutical applications, 5-cyclopropyl-1-methyl-1H-pyrazole has also been explored for its use in agrochemicals. Research conducted by a team at the University of California, Davis, found that this compound possesses herbicidal properties, making it a potential candidate for the development of new herbicides. The study highlighted the compound's ability to inhibit key enzymes involved in plant metabolism, thereby reducing weed growth without harming crops.
The synthesis of 5-cyclopropyl-1-methyl-1H-pyrazole can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of cyclopropylhydrazine with an appropriate acetylene derivative in the presence of a strong base. This approach provides high yields and good purity, making it suitable for large-scale production. Another synthetic route involves the cyclization of a substituted hydrazine with an acetylene derivative under mild conditions, which is particularly useful for preparing derivatives with specific functional groups.
The physical properties of 5-cyclopropyl-1-methyl-1H-pyrazole, such as its melting point (85°C) and boiling point (200°C), are important considerations for its handling and storage. The compound is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents to prevent degradation. Its solubility in common organic solvents like ethanol and dichloromethane makes it easy to handle in various experimental settings.
In terms of safety and environmental impact, 5-cyclopropyl-1-methyl-1H-pyrazole is classified as a low-toxicity compound with minimal environmental risk when used appropriately. However, it is essential to follow standard safety protocols during handling to ensure the well-being of laboratory personnel and the environment.
The future prospects for 5-cyclopropyl-1-methyl-1H-pyrazole are promising. Ongoing research continues to uncover new applications and derivatives with enhanced properties. For example, recent advancements in computational chemistry have enabled researchers to predict the biological activity of various derivatives more accurately, accelerating the drug discovery process. Additionally, collaborative efforts between academia and industry are driving innovation in the synthesis and application of this compound.
In conclusion, 5-cyclopropyl-1-methyl-1H-pyrazole (CAS No. 1172797-65-7) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique chemical structure and versatile properties make it an attractive candidate for further research and development. As new studies continue to emerge, the scientific community can look forward to exciting advancements in this field.
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